molecular formula C15H16N2O3 B11175902 3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide

3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide

Cat. No.: B11175902
M. Wt: 272.30 g/mol
InChI Key: AQHLDUWKKFFHCR-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a pyridine ring substituted with a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide typically involves the reaction of 3,4-dimethoxybenzoic acid with 5-methyl-2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide is unique due to the specific substitution pattern on the benzene and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

3,4-dimethoxy-N-(5-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C15H16N2O3/c1-10-4-7-14(16-9-10)17-15(18)11-5-6-12(19-2)13(8-11)20-3/h4-9H,1-3H3,(H,16,17,18)

InChI Key

AQHLDUWKKFFHCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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